![molecular formula C19H20F2N2O B5745272 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5745272.png)
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as DFE, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone is not fully understood, but it is believed to act through multiple pathways. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to inhibit the activity of enzymes that are involved in cancer cell proliferation and survival. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to disrupt the replication of viral and bacterial pathogens.
Biochemical and Physiological Effects:
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to have various biochemical and physiological effects, depending on the specific application. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to induce apoptosis, or programmed cell death, in cancer cells. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to inhibit the activity of enzymes that are involved in viral and bacterial replication.
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has several advantages for lab experiments, including its high purity and stability, as well as its ability to be easily synthesized. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanisms of action.
Orientations Futures
There are several future directions for the study of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, including further research into its mechanisms of action, as well as its potential therapeutic applications in various fields. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential as a chemotherapeutic agent for the treatment of cancer. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone may have potential in the treatment of viral and bacterial infections. Additionally, further studies are needed to fully understand the potential toxicity and side effects of 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone, as well as its optimal dosage and administration.
Méthodes De Synthèse
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized through a multi-step process, which involves the reaction of 1-(4-bromophenyl)-2,2,2-trifluoroethanone with 4-(3,4-difluorobenzyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone.
Applications De Recherche Scientifique
1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been found to inhibit the growth of cancer cells and may have potential as a chemotherapeutic agent. In infectious diseases, 1-{4-[4-(3,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have antiviral and antibacterial properties and may have potential in the treatment of viral and bacterial infections.
Propriétés
IUPAC Name |
1-[4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXQSFGVOIKJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5745207.png)
![2-[(2-naphthylmethyl)(propyl)amino]ethanol](/img/structure/B5745213.png)
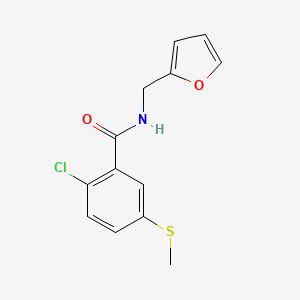

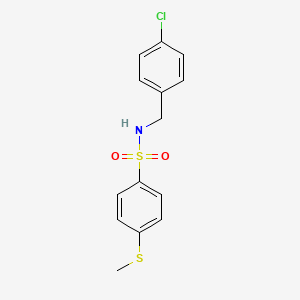
![2-[(4-chlorobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5745239.png)
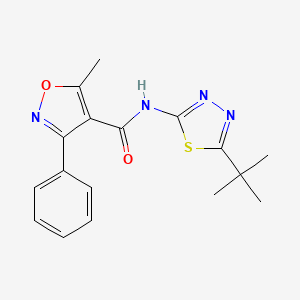
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5745250.png)
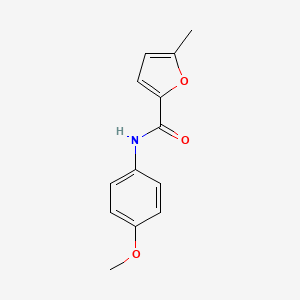
![methyl 4,5-dimethyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5745258.png)
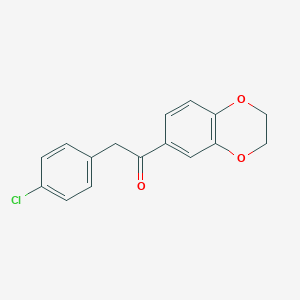

![ethyl 2-[(2,5-dichlorobenzoyl)amino]benzoate](/img/structure/B5745278.png)